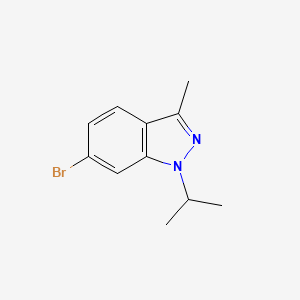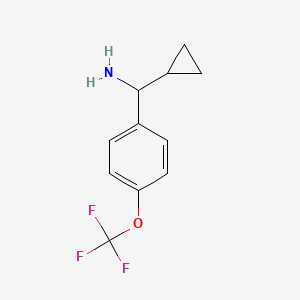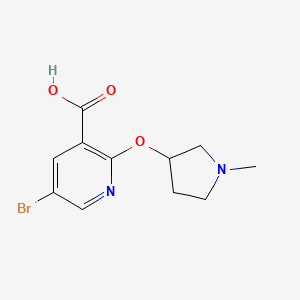
3,4-Dimethyl-2-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dimethyl-2-nitroaniline is an organic compound with the molecular formula C8H10N2O2. It is a derivative of aniline, where two methyl groups are attached to the benzene ring at the 3 and 4 positions, and a nitro group is attached at the 2 position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
The synthesis of 3,4-Dimethyl-2-nitroaniline typically involves nitration of 3,4-dimethylaniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective nitration at the 2 position of the aniline ring.
Industrial production methods may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process generally includes steps such as:
Nitration: Reacting 3,4-dimethylaniline with nitric acid in the presence of sulfuric acid.
Purification: Isolating the desired product through crystallization or distillation.
Chemical Reactions Analysis
3,4-Dimethyl-2-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like sodium borohydride.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group acts as a meta-directing group.
Oxidation: The methyl groups can be oxidized to carboxylic acids under strong oxidative conditions.
Common reagents and conditions used in these reactions include:
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an alcoholic solvent.
Substitution: Electrophiles like halogens or sulfonic acids in the presence of a Lewis acid catalyst.
Oxidation: Potassium permanganate or chromic acid in an acidic medium.
Major products formed from these reactions include 3,4-dimethyl-2-aminobenzene (from reduction) and various substituted derivatives (from substitution reactions).
Scientific Research Applications
3,4-Dimethyl-2-nitroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitroaromatic compounds.
Medicine: Research into its potential as a precursor for pharmaceutical compounds is ongoing.
Industry: It is used in the production of agrochemicals, such as herbicides and pesticides.
Mechanism of Action
The mechanism by which 3,4-Dimethyl-2-nitroaniline exerts its effects involves the interaction of the nitro group with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes.
Molecular targets and pathways involved include:
Enzymes: The compound can inhibit enzymes involved in oxidative stress responses.
Cellular Pathways: It can affect pathways related to cell signaling and metabolism.
Comparison with Similar Compounds
3,4-Dimethyl-2-nitroaniline can be compared with other nitroaniline derivatives, such as:
- 2-Nitroaniline
- 3-Nitroaniline
- 4-Nitroaniline
These compounds share similar chemical properties but differ in the position of the nitro group on the benzene ring. The unique positioning of the nitro group in this compound gives it distinct reactivity and applications. For example, the presence of two methyl groups in the 3 and 4 positions can influence the compound’s steric and electronic properties, making it more suitable for specific industrial applications.
Properties
CAS No. |
64823-23-0 |
|---|---|
Molecular Formula |
C8H10N2O2 |
Molecular Weight |
166.18 g/mol |
IUPAC Name |
3,4-dimethyl-2-nitroaniline |
InChI |
InChI=1S/C8H10N2O2/c1-5-3-4-7(9)8(6(5)2)10(11)12/h3-4H,9H2,1-2H3 |
InChI Key |
OXAUFLJQLMOTSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)N)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


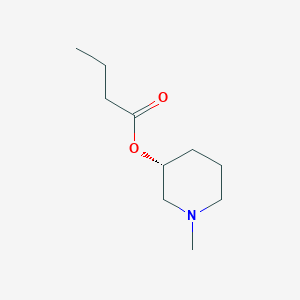
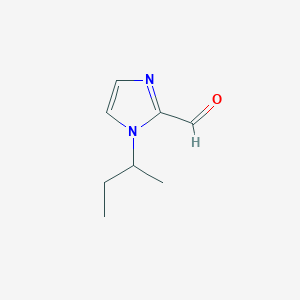

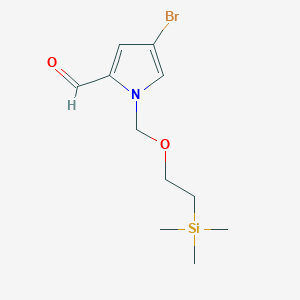
![3-Cyclopentylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13981454.png)
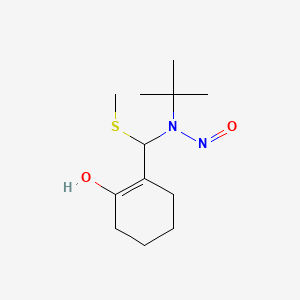
![5-Bromo-2,3-dihydro-3,3-dimethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13981459.png)
